N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound is a heterocyclic hybrid molecule featuring a thieno[2,3-c]pyran scaffold fused with a 3-methyl-1,2,4-oxadiazole moiety and linked to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group. Its design combines rigidity (from the oxadiazole and fused thiophene-pyran rings) with solubility-enhancing motifs (dihydrodioxine) .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-10-20-18(27-22-10)16-11-6-7-24-9-15(11)28-19(16)21-17(23)14-8-25-12-4-2-3-5-13(12)26-14/h2-5,14H,6-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEMLVBZVMKFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound consists of a thieno[2,3-c]pyran core fused with a benzo[b][1,4]dioxine moiety and an oxadiazole substituent. This unique structure may contribute to its diverse biological activities.
1. Antioxidant Activity
Research has indicated that derivatives of thieno[2,3-c]pyran compounds exhibit significant antioxidant properties. For instance, studies have shown that these compounds can mitigate oxidative stress in various biological models. The antioxidant activity is often assessed through assays measuring the ability to scavenge free radicals or reduce oxidative damage in cells.
2. Antimicrobial Properties
Compounds related to thieno[2,3-c]pyran have demonstrated antimicrobial effects against various pathogens. For example, certain derivatives have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at specific concentrations (MIC values) .
3. Anticancer Activity
There is emerging evidence suggesting that thieno[2,3-c]pyran derivatives may possess anticancer properties. Studies have reported that these compounds induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Case Study: Antioxidant Effects on Erythrocytes
In a study evaluating the effects of thieno[2,3-c]pyran compounds on erythrocytes exposed to toxic substances like 4-nonylphenol, it was found that certain derivatives significantly reduced alterations in red blood cells compared to controls. This suggests a protective role against oxidative damage .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound (7a) | 12 ± 1.03 |
| Compound (7b) | 0.6 ± 0.16 |
| Compound (7f) | 28.3 ± 2.04 |
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of thieno[2,3-c]pyran derivatives demonstrated their effectiveness against multiple strains of bacteria with MIC values ranging from 6.25 µg/mL to higher concentrations depending on the specific compound tested .
The synthesis of this compound typically involves multi-step chemical reactions including the formation of the oxadiazole ring followed by coupling with the thienopyran structure under controlled conditions . The biological activity is believed to be linked to the interaction of these functional groups with cellular targets involved in oxidative stress response and microbial inhibition.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a lead compound in drug development due to its unique structural features. The presence of the oxadiazole and thieno[2,3-c]pyran moieties may contribute to its biological activity.
Key Findings:
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. Research indicates that derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization and triggering cell cycle arrest at the G2/M phase.
- Antimicrobial Properties : Oxadiazole derivatives often exhibit antimicrobial activity against a range of pathogens. Mechanistically, they may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Materials Science
The unique chemical structure of this compound opens avenues for its application in materials science. Its potential use in developing novel materials with specific properties is noteworthy.
Applications:
- Polymer Development : The compound could serve as a building block for creating polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices may improve material performance under various conditions.
Organic Synthesis
In organic synthesis, this compound can act as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical reactions that can lead to diverse derivatives.
Synthesis Techniques:
- Amidation Reactions : The formation of the amide bond can be achieved through the reaction of the oxadiazole intermediate with various amines under controlled conditions. This method allows for the introduction of different substituents that can modify biological activity.
Case Studies
Several studies have investigated the biological activities and potential applications of compounds related to N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide.
| Study | Focus | Findings |
|---|---|---|
| Antitumor Studies | Investigated anticancer effects | Compounds induced apoptosis through caspase activation and inhibited tumor cell migration. |
| Antimicrobial Efficacy | Evaluated against Gram-positive and Gram-negative bacteria | Demonstrated significant inhibition of bacterial growth. |
| Structure-Activity Relationship (SAR) | Analyzed impact of substituents on activity | Halogenated derivatives showed enhanced potency due to increased lipophilicity. |
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Antimicrobial | Disruption of cell wall synthesis | |
| COX Inhibition | Inhibition of cyclooxygenase enzymes |
Structure-Activity Relationship Insights
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
| Compound Structure | Key Substituents | Biological Activity |
|---|---|---|
| N-(3-methyl) | Methyl group on oxadiazole | Enhanced anticancer activity |
| Halogenated variants | Fluorine/Chlorine substituents | Increased enzyme inhibition |
Comparison with Similar Compounds
Structural Analogues from Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in share a carboxamide core but differ in substituents (e.g., aryl, cyano, chloro groups). Key comparisons include:
| Property | Target Compound | 3a (Pyrazole Carboxamide) | 3d (Fluorophenyl Derivative) |
|---|---|---|---|
| Core Structure | Thieno-pyran-oxadiazole | Pyrazole-carboxamide | Pyrazole-carboxamide |
| Substituents | Methyl-oxadiazole, dihydrodioxine | Phenyl, cyano | 4-Fluorophenyl, cyano |
| Melting Point (°C) | Not reported | 133–135 | 181–183 |
| Yield (%) | Not reported | 68 | 71 |
| Key Functional Groups | Oxadiazole (IR: ~1630 cm⁻¹) | Cyano (IR: 2230 cm⁻¹) | Cyano, fluoro (IR: 2230 cm⁻¹) |
The target compound’s oxadiazole group may enhance metabolic stability compared to the cyano group in 3a–3p, which is prone to hydrolysis .
Benzo[b][1,4]dioxine-Linked Compounds ()
describes a compound with a benzo[b][1,4]dioxine acetic acid linked to a phenyl-oxadiazole, while details a triazolyl-thioacetamide derivative.
The carboxamide linker in the target compound may improve binding affinity compared to the ester or thioether linkers in analogues .
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
Compound 1l () shares a fused bicyclic system (tetrahydroimidazo-pyridine) but lacks the oxadiazole or dioxine motifs.
| Property | Target Compound | 1l (Tetrahydroimidazo-pyridine) |
|---|---|---|
| Rigidity | High (oxadiazole + fused rings) | Moderate (single fused ring) |
| Solubility | Enhanced (dihydrodioxine) | Low (nitrophenyl, cyano) |
| Melting Point (°C) | Not reported | 243–245 |
| Yield (%) | Not reported | 51 |
The target compound’s dihydrodioxine group likely improves aqueous solubility compared to 1l, which has hydrophobic nitrophenyl and cyano groups .
Research Findings and Trends
- Synthetic Yields : Pyrazole carboxamides () and tetrahydroimidazo-pyridines () show moderate yields (50–70%), suggesting the target compound’s synthesis may face similar challenges .
- Thermal Stability : Higher melting points in fluorophenyl derivatives (e.g., 3d at 181–183°C) correlate with increased halogenated aromaticity, a trait absent in the target compound .
- Functional Group Impact : Oxadiazoles (target compound) and thioacetamides () offer distinct electronic profiles, influencing pharmacokinetics (e.g., oxadiazoles resist hydrolysis better than thioethers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
